3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride
Description
3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride is a synthetic amine derivative featuring a chloro-substituted indole core. The indole nitrogen occupies position 1, while the chlorine atom is located at position 4 of the benzene ring. This compound’s hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Indole derivatives are widely studied for their biological activities, particularly in central nervous system (CNS) targeting due to structural similarities to serotonin and tryptamine .
Properties
IUPAC Name |
3-(4-chloroindol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c12-10-3-1-4-11-9(10)5-8-14(11)7-2-6-13;/h1,3-5,8H,2,6-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIUGXKHBXXEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCN)C(=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN2·HCl. It features an indole ring substituted with a chlorine atom and a propanamine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 220.68 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of indole derivatives, including this compound. The compound has shown promising activity against various bacterial strains. For instance, a study evaluating the SAR of related indole compounds indicated that modifications on the indole structure significantly influenced their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated that derivatives of indole exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism often involves the induction of apoptosis through various pathways, including mitochondrial dysfunction and caspase activation .
The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. For example, it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound was tested against multiple strains, showing a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity .
Case Study 2: Anticancer Properties
In another investigation, this compound was tested for its ability to induce apoptosis in MCF-7 cells. Results showed that treatment with the compound led to a significant increase in apoptotic cells as measured by flow cytometry, with an IC50 value determined at approximately 25 µM . The study highlighted the potential use of this compound as a lead for developing new anticancer agents.
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of both the chloro substituent on the indole ring and the propanamine chain is crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency and selectivity against target pathogens or cancer cells .
| Compound Variation | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| 3-(4-Chloro-Indole Derivative A) | 15 | 20 |
| 3-(4-Chloro-Indole Derivative B) | 30 | 35 |
| 3-(4-Chloro-Indole Derivative C) | 10 | 25 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 3-(4-Chloro-1H-indol-1-yl)propan-1-amine exhibit selective cytotoxicity against cancer cells while sparing normal cells.
Case Study: Inhibitory Effects on Cancer Cells
A study synthesized several derivatives and evaluated their antiproliferative effects on HCT-116 cancer cells. The results showed that certain compounds demonstrated significant inhibitory action with IC50 values lower than those of established chemotherapeutic agents like doxorubicin. Specifically, two compounds exhibited IC50 values of 0.81 mg/mL and lower against cancer cells, indicating their potential as effective anticancer agents through mechanisms involving heat shock proteins (HSP90 and TRAP1) .
| Compound | IC50 (mg/mL) | Selectivity |
|---|---|---|
| Compound A | 0.81 | High |
| Compound B | 0.69 | High |
| Doxorubicin | 2.29 | Moderate |
Neuropharmacological Applications
The compound also shows promise in neuropharmacology, particularly as a modulator of neurotransmitter systems.
Case Study: Treatment of Vasomotor Symptoms
A patent describes the use of phenylaminopropanol derivatives, including compounds related to 3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride, for treating vasomotor symptoms associated with menopause and other hormonal fluctuations. These compounds have been shown to influence monoamine reuptake mechanisms effectively .
Development of Small Molecule Inhibitors
The compound's structure allows it to be a candidate for developing small molecule inhibitors targeting various biological pathways.
Case Study: PD-1/PD-L1 Inhibition
Recent studies have explored the use of small molecules to inhibit the PD-1/PD-L1 pathway, crucial in cancer immunotherapy. The design of such inhibitors often involves modifying existing compounds to enhance their binding affinity and specificity . Compounds similar to 3-(4-Chloro-1H-indol-1-yl)propan-1-amine have been investigated for their ability to disrupt PD-L1 interactions, potentially leading to new immunotherapeutic strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Derivatives
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride
- Structure : Fluorine at position 5 of the indole ring; propan-1-amine chain at position 3.
- Molecular Formula : C₁₁H₁₄ClFN₂; Molecular Weight : 228.7 .
- Key Differences: Substituent Position: Fluorine at indole position 5 vs. chlorine at position 4 in the target compound. Physicochemical Properties: Lower molecular weight (228.7 vs. ~263.15 for the target compound) and predicted logP (2.1 vs. 2.5) due to fluorine’s smaller atomic size .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
- Structure: Prop-2-en-1-one group at indole position 3; dimethylamino substituent.
- Key Differences :
- Functional Groups : The ketone and conjugated double bond introduce rigidity and planar geometry, contrasting with the flexible propan-1-amine chain in the target compound.
- Applications : Serves as an intermediate in anticancer drug synthesis, highlighting the role of indole derivatives in oncology .
Non-Indole Aromatic Amine Derivatives
3-(4-Iodophenyl)propan-1-amine Hydrochloride
- Structure : Iodine-substituted phenyl ring instead of indole.
- Molecular Formula : C₉H₁₃ClIN; Molecular Weight : 297.57 .
- Halogen Impact: Iodine’s large atomic radius increases molecular weight and lipophilicity (predicted logP ~3.0), which may enhance membrane permeability but reduce solubility .
3-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride
- Structure : Methoxy groups at phenyl positions 3 and 5.
- Molecular Formula: C₁₁H₁₈ClNO₂; Molecular Weight: 191.66 .
- Key Differences :
- Polarity : Methoxy groups increase hydrophilicity, improving aqueous solubility compared to chloro-indole derivatives.
Heterocyclic Amine Derivatives
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Structure : Triazole ring replaces indole.
- Applications: Used in agrochemicals and antifungals, demonstrating the versatility of amine-heterocycle hybrids .
(-)-(S)-Trypargine Hydrochloride
- Structure : Tetrahydro-pyrido[3,4-b]indole system with stereospecific (S)-configuration.
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Halogen Impact on Properties
| Halogen | Atomic Radius (Å) | Electronegativity | Effect on logP |
|---|---|---|---|
| Cl | 0.79 | 3.00 | ↑ Lipophilicity |
| F | 0.64 | 4.00 | ↓ Lipophilicity |
| I | 1.39 | 2.66 | ↑↑ Lipophilicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related indole-containing amine (e.g., trypargine hydrochloride) was synthesized by reacting a tetrahydro-β-carboline precursor with propan-1-amine under acidic conditions, achieving a 78% yield . Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance purity and yield. Use HCl for salt formation, and characterize intermediates via TLC or GC-MS.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Employ a combination of:
- NMR spectroscopy : Analyze - and -NMR to verify indole ring substitution and amine protonation.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., molecular formula CHClN·HCl).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray crystallography : For absolute stereochemical confirmation, if applicable.
Q. What storage conditions are critical for maintaining stability?
- Methodology : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture and oxidizing agents, as tertiary amines and indole derivatives are prone to degradation. Use desiccants (e.g., silica gel) in storage vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
Reproducibility checks : Validate assay conditions (e.g., pH, temperature, cell lines) using standardized protocols.
Impurity profiling : Use LC-MS to identify by-products (e.g., dechlorinated derivatives or oxidized indole rings) that may interfere with bioactivity .
Dose-response studies : Re-evaluate IC values across multiple concentrations to rule out non-specific effects.
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the propan-1-amine chain to enhance solubility without disrupting indole-mediated target binding .
- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors to improve bioavailability, followed by enzymatic cleavage in vivo .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodology :
- Systematic substitution : Replace the 4-chloroindole moiety with other halogens (e.g., fluoro, bromo) or electron-withdrawing groups to assess effects on receptor binding .
- Amine chain variation : Test shorter (C2) or branched chains to evaluate steric effects on target interaction .
- Pharmacophore modeling : Use computational tools (e.g., Schrödinger) to predict critical binding motifs and validate via in vitro assays.
Q. What analytical techniques identify degradation products under stressed conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
